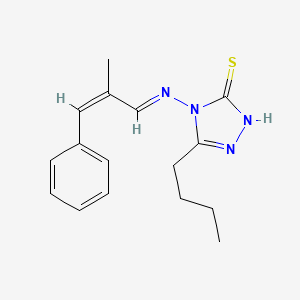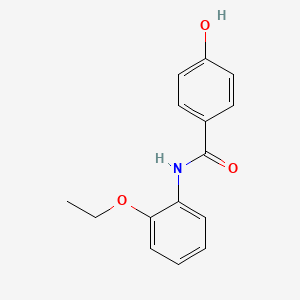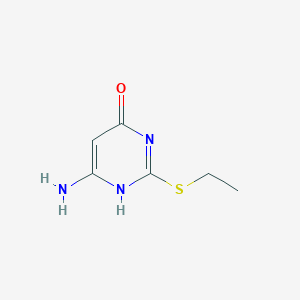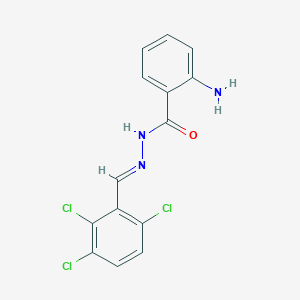
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a butyl group, a phenylallylidene moiety, and a triazole ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with triazole derivatives under controlled conditions. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the protecting groups . The reaction conditions often require an inert atmosphere, specific temperature control, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and microbial pathogens .
相似化合物的比较
Similar Compounds
5-substituted 2-amino-4,6-dihydroxypyrimidines: These compounds share similar biological activities and are used in medicinal chemistry.
2-amino-4,6-dichloropyrimidines: Known for their inhibitory effects on nitric oxide production and potential antiviral activities.
N-(pyridin-2-yl)amides: These compounds have varied medicinal applications and are synthesized from similar starting materials.
Uniqueness
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a butyl group, a phenylallylidene moiety, and a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-butyl-4-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-3-4-10-15-18-19-16(21)20(15)17-12-13(2)11-14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21)/b13-11-,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLKAAOCLAMSRB-RTNVFWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1N=CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NNC(=S)N1/N=C/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744666.png)
![3-(4-Methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-7-olate;4-methylpiperidin-1-ium](/img/structure/B7744674.png)


![6-amino-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744693.png)
![6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744695.png)
![6-amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744701.png)
![6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744707.png)


![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B7744723.png)
![3-butyl-4-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7744732.png)
![3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine](/img/structure/B7744738.png)
